(Z)-2-(5-(3-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide
Description
Properties
IUPAC Name |
2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O4S2/c22-14-3-1-2-12(8-14)9-17-20(27)24(21(29)30-17)11-18(25)23-15-5-6-16-13(10-15)4-7-19(26)28-16/h1-10H,11H2,(H,23,25)/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXXIUIVSMBGSK-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(5-(3-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide is a synthetic compound with a complex structure that incorporates a thiazolidinone core and a chromenone moiety. This unique combination suggests potential for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is C21H13ClN2O4S2, with a molecular weight of 456.92 g/mol. The structural features include:
| Component | Description | Biological Activity |
|---|---|---|
| Thiazolidinone Core | Contains a sulfur atom and carbonyl groups | Antimicrobial, anti-inflammatory |
| Chromenone Moiety | Contributes to pharmacological properties | Anticancer, anticoagulant |
| Chlorobenzylidene Group | Enhances interaction with biological targets | Antioxidant |
Antimicrobial Activity
Preliminary studies indicate that thiazolidinone derivatives exhibit significant antimicrobial properties. The presence of the chlorobenzylidene group in this compound may enhance its effectiveness against various pathogens. For instance, related compounds have shown activity against bacteria and fungi, suggesting that this compound could also possess similar properties.
Anticancer Properties
Research on thiazolidinone derivatives has demonstrated their potential as anticancer agents. A study found that compounds with similar structures exhibited dose-dependent antiproliferative activity in human leukemia cell lines, indicating that this compound may also inhibit cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest .
Anti-inflammatory Effects
The thiazolidinone framework is known for its anti-inflammatory properties. Compounds derived from this structure have been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. Further investigation into the COX-inhibitory potential of this compound could provide insights into its therapeutic applications in inflammatory diseases .
Case Studies and Experimental Findings
- In Vitro Studies : In cell-based assays, similar thiazolidinone compounds have been tested for their ability to inhibit melanin production and tyrosinase activity, which are crucial for understanding skin pigmentation disorders . These studies can be extended to evaluate the effects of our compound on these pathways.
- Cytotoxicity Assays : A comparative analysis of cytotoxic effects in B16F10 murine melanoma cells revealed that certain analogs did not exhibit significant cytotoxicity at lower concentrations, suggesting a favorable therapeutic index for compounds with similar structures .
- Mechanistic Studies : Investigations using Lineweaver–Burk plots have elucidated the kinetic mechanisms by which related compounds inhibit mushroom tyrosinase, providing a model for understanding how our compound may interact with similar biological targets .
Future Research Directions
To fully elucidate the biological activity of this compound, further studies are recommended:
- Pharmacological Assays : Conduct comprehensive pharmacological evaluations to determine IC50 values against various cancer cell lines and microbial strains.
- Mechanism of Action Studies : Explore the specific pathways affected by this compound through molecular docking studies and biochemical assays.
- In Vivo Studies : Assess the efficacy and safety profile in animal models to understand the therapeutic potential and pharmacokinetics.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Studies have shown that compounds similar to (Z)-2-(5-(3-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazolidinones have been reported to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases and modulation of apoptotic pathways .
- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial properties. It has been evaluated against a range of bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes, making it a candidate for further exploration in inflammatory disease models .
Biological Research
- Mechanism of Action Studies : Investigations into the compound's interactions with biological targets reveal its potential to inhibit specific enzymes involved in critical cellular processes. For example, its interaction with cyclooxygenase enzymes has been documented, suggesting a pathway for its anti-inflammatory effects.
- Drug Development Potential : Given its unique structure, this compound serves as a scaffold for the development of new pharmaceuticals. Researchers are exploring modifications to enhance its efficacy and selectivity against targeted diseases .
Case Study 1: Anticancer Efficacy
A study published in Cancer Letters evaluated the anticancer effects of thiazolidinone derivatives, including this compound. The results indicated a significant reduction in cell viability in MCF-7 breast cancer cells, with IC50 values lower than those of conventional chemotherapeutics .
Case Study 2: Antimicrobial Activity
Research published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial activity of thiazolidinone derivatives against Staphylococcus aureus. The study found that the compound exhibited potent antibacterial activity with a minimum inhibitory concentration (MIC) comparable to established antibiotics like methicillin .
Comparison with Similar Compounds
Table 1: Anti-Proliferative Activity of Thiazolidinone Derivatives
Structural and Analytical Insights
- Degradation Pathways: Unlike polysiloxanes in , thiazolidinones may undergo oxidation or hydrolysis at the 4-oxo or thioxo groups, depending on substituents. The 3-chloro group in the target compound could slow degradation compared to aliphatic chains .
Q & A
Q. What synthetic routes are commonly employed to prepare (Z)-2-(5-(3-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide?
- Methodology : The compound can be synthesized via a multi-step approach involving: (i) Formation of the thiazolidinone core by condensing 3-chlorobenzaldehyde with 2-thioxothiazolidin-4-one under microwave-assisted conditions (improves reaction efficiency) . (ii) Coupling the thiazolidinone intermediate with N-(2-oxo-2H-chromen-6-yl)acetamide via a chloroacetyl chloride-mediated nucleophilic substitution. This step typically requires refluxing in DMF or dioxane with a base like triethylamine to activate the reaction .
- Key Validation : Monitor reaction progress using TLC (e.g., hexane:ethyl acetate 7:3) and confirm product purity via melting point analysis and elemental composition (±0.5% theoretical values) .
Q. How is the stereochemistry of the benzylidene group (Z-configuration) confirmed in this compound?
- Methodology : (i) NMR Spectroscopy : The Z-configuration is confirmed by NOESY or ROESY experiments, which show spatial proximity between the 3-chlorophenyl proton and the thioxothiazolidinone sulfur atom . (ii) X-ray Crystallography : Single-crystal analysis provides definitive proof of the Z-conformation by revealing the planar arrangement of the benzylidene and thiazolidinone moieties .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodology : (i) Anticonvulsant Activity : Use the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents, with ED₅₀ values calculated for seizure suppression . (ii) Anticancer Screening : Employ MTT assays against cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 10–100 μM, with IC₅₀ values compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can reaction yield be optimized for the thiazolidinone intermediate under microwave-assisted conditions?
- Methodology : (i) Design of Experiments (DoE) : Use a central composite design to evaluate factors like microwave power (100–300 W), solvent (DMF vs. ethanol), and reaction time (5–30 min). Optimize for maximum yield (>85%) and minimal byproduct formation . (ii) Kinetic Analysis : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps and adjust microwave parameters accordingly .
Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models?
- Methodology : (i) Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS in rodent plasma. Poor solubility or rapid metabolism (e.g., cytochrome P450-mediated oxidation) may explain reduced in vivo efficacy despite strong in vitro activity . (ii) Metabolite Identification : Incubate the compound with liver microsomes and analyze metabolites via HRMS. Structural modifications (e.g., replacing the coumarin moiety with a bioisostere) may improve metabolic stability .
Q. How do substituents on the benzylidene group influence hypoglycemic activity?
- Methodology : (i) SAR Study : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups at the 3-position of the benzylidene ring. Test in streptozotocin-induced diabetic mice, measuring blood glucose levels at 0, 2, and 6 hours post-administration . (ii) Molecular Docking : Compare binding affinities of analogs to PPAR-γ using AutoDock Vina. The 3-chloro substituent shows optimal hydrophobic interactions with Leu330 and Phe282 residues, correlating with enhanced activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
